N1-cycloheptyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
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Description
N1-cycloheptyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide, also known as compound 1, is a novel small molecule that has gained attention in the scientific community due to its potential use in drug development.
Scientific Research Applications
Chemical Synthesis and Methodology Development
Research in chemical synthesis often focuses on the development of new methodologies for constructing complex molecules, which could be related to the synthesis of compounds like N1-cycloheptyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide. For instance, the work on the synthesis of 1,5-benzothiazepine dipeptide mimetics via two CuI-catalyzed cross-coupling reactions illustrates the development of novel synthetic routes for creating bioactive molecules (J. Gan & D. Ma, 2009). Such methodologies can be pivotal for the synthesis of complex oxalamides and related compounds, potentially contributing to the discovery of new drugs.
Biological Activities and Potential Therapeutic Applications
Compounds structurally related to this compound may exhibit a range of biological activities, leading to potential therapeutic applications. For example, research on the anticonvulsant MK-801, a potent N-methyl-D-aspartate antagonist, reveals the significance of investigating compounds that can modulate neurotransmitter systems for therapeutic benefits (E. Wong et al., 1986). While MK-801 is not structurally similar to this compound, the approach to studying its biological effects provides a model for evaluating the potential therapeutic uses of new chemical entities.
Mechanistic Insights and Drug Discovery
Understanding the mechanism of action of novel compounds is crucial for drug discovery. Research that elucidates how specific compounds interact with biological targets can inform the development of new therapies. For instance, the study on the role of polyamine catabolism in polyamine analogue-induced programmed cell death offers insights into the mechanisms through which compounds can induce cytotoxicity in a selective manner, potentially leading to new anticancer agents (H. Ha et al., 1997). Such research underscores the importance of molecular studies in identifying and optimizing drug candidates.
properties
IUPAC Name |
N'-cycloheptyl-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5S2/c22-17(18(23)20-14-7-3-1-2-4-8-14)19-13-15-21(10-6-11-26-15)28(24,25)16-9-5-12-27-16/h5,9,12,14-15H,1-4,6-8,10-11,13H2,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJIRCOKTITDOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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